4-(Chloromethyl)-1-methylpiperidine hydrochloride
CAS No.: 1182284-45-2
Cat. No.: VC3751799
Molecular Formula: C7H15Cl2N
Molecular Weight: 184.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182284-45-2 |
|---|---|
| Molecular Formula | C7H15Cl2N |
| Molecular Weight | 184.1 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-methylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C7H14ClN.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6H2,1H3;1H |
| Standard InChI Key | NIXLUDKORJXUEV-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)CCl.Cl |
| Canonical SMILES | CN1CCC(CC1)CCl.Cl |
Introduction
Physical and Chemical Properties
General Properties
While specific data for the hydrochloride salt is limited in the available literature, we can infer certain properties based on typical characteristics of hydrochloride salts and the properties of related compounds. Based on the structural features of similar compounds, 4-(Chloromethyl)-1-methylpiperidine hydrochloride likely appears as a crystalline solid, with improved water solubility compared to its free base form.
Physical Constants
Table 1: Estimated Physical Properties of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride*
| Property | Value | Notes |
|---|---|---|
| Physical appearance | Crystalline solid | Typical for hydrochloride salts |
| Molecular weight | 184.10 g/mol | Calculated from free base + HCl |
| Water solubility | High | Characteristic of hydrochloride salts |
| Stability | Stable under normal conditions | May be hygroscopic |
| pH (aqueous solution) | Acidic | Typical for hydrochloride salts |
*Note: These properties are estimated based on the general characteristics of hydrochloride salts and similar compounds, as specific experimental data for this compound is limited in the current literature.
Synthesis and Preparation Methods
Preparation of the Hydrochloride Salt
The hydrochloride salt is typically prepared from the free base through a straightforward acid-base reaction:
-
The free base (4-(Chloromethyl)-1-methylpiperidine) is dissolved in an appropriate anhydrous solvent such as diethyl ether, tetrahydrofuran, or dichloromethane.
-
Anhydrous hydrogen chloride (HCl) is bubbled through the solution or added as a solution in an appropriate solvent until the reaction is complete.
-
The resulting precipitate is filtered, washed with an appropriate solvent, and dried under controlled conditions to yield 4-(Chloromethyl)-1-methylpiperidine hydrochloride.
This salt formation method is analogous to procedures used for similar piperidine derivatives and represents a standard approach in pharmaceutical chemistry for improving the stability and solubility of amine compounds.
Applications and Research Uses
Chemical Research Applications
The reactive chloromethyl group makes this compound particularly useful in organic synthesis as a building block for more complex structures. Potential applications include:
-
Alkylation reactions where the chloromethyl group serves as an electrophile
-
Formation of carbon-carbon bonds through various coupling reactions
-
Introduction of the methylpiperidine moiety into larger molecular scaffolds
Biological Activity and Pharmacology
Structure-Activity Relationships
The piperidine scaffold found in this compound is known to interact with various biological targets. The positioning of the chloromethyl group at the 4-position and the methyl group at the nitrogen likely influence:
-
Receptor binding affinity and selectivity
-
Lipophilicity and membrane permeability
-
Metabolic stability and clearance pathways
These structural features would be expected to contribute to the compound's potential pharmacological profile in ways distinct from other piperidine derivatives.
Comparison with Related Compounds
Comparison with the Free Base
The hydrochloride salt differs from the free base (4-(Chloromethyl)-1-methylpiperidine) in several important ways:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Physical state | Likely liquid | Crystalline solid |
| Water solubility | Limited | Significantly higher |
| Stability | May be susceptible to oxidation | Generally more stable |
| Handling | May require inert atmosphere | Typically more robust |
| Application in synthesis | Used in non-aqueous media | Preferred for aqueous reactions |
Comparison with 4-Chloro-1-methylpiperidine
As previously noted, 4-(Chloromethyl)-1-methylpiperidine differs structurally from 4-Chloro-1-methylpiperidine. These structural differences result in distinct properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume